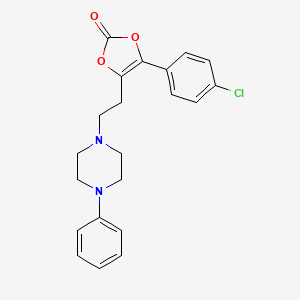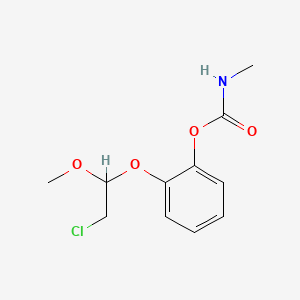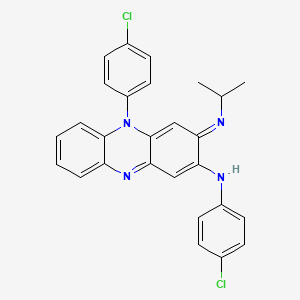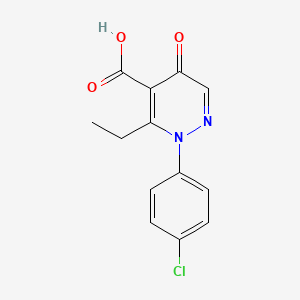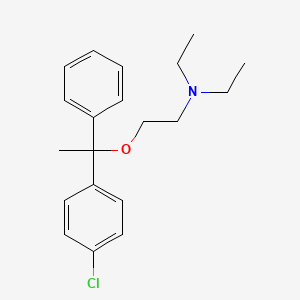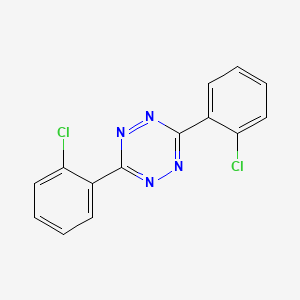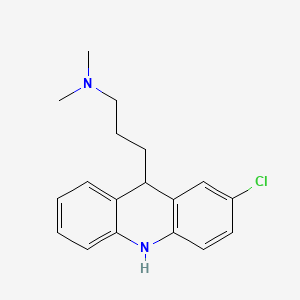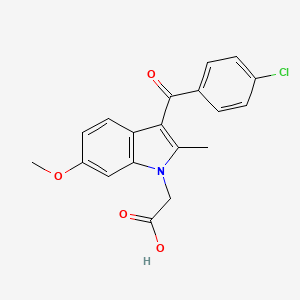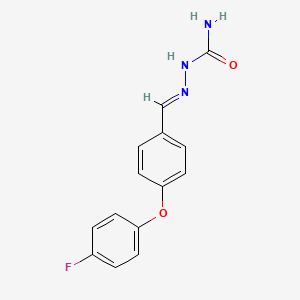
Semicarbazona de 4-(4-Fluorofenoxi)benzaldehído
Descripción general
Descripción
4-(4-Fluorophenoxy)benzaldehyde semicarbazone is a chemical compound with the linear formula FC6H4OC6H4CHO . It has a molecular weight of 216.21 . This compound has been extensively investigated for its anticonvulsant properties .
Chemical Reactions Analysis
Semicarbazones, including 4-(4-Fluorophenoxy)benzaldehyde semicarbazone, have been found to exhibit anticonvulsant activity . They have demonstrated activity in various chemoshock screens, like subcutaneous pentylene-tetrazole, subcutaneous strychnine, subcutaneous picrotoxin, and subcutaneous bicculine .Physical And Chemical Properties Analysis
The compound is a solid with a melting point of 76-80 °C . It has a molecular weight of 216.21 . The compound’s density, boiling point, vapour pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, polar surface area, polarizability, and molar volume are not provided in the search results .Aplicaciones Científicas De Investigación
Propiedades Anticonvulsivas
Las semicarbazonas, incluyendo la semicarbazona de 4-(4-Flurofenoxi) benzaldehído, han sido investigadas ampliamente por sus propiedades anticonvulsivas . Este compuesto se descubrió como una molécula líder y se está desarrollando como un fármaco antiepiléptico potente . Tiene un índice de protección (PI = TD50/ED50) superior al de la carbamazepina (PI 101), la fenitoína (PI > 21.6) y el valproato (PI 2.17) .
Bloqueador del Canal de Sodio
El compuesto es un potente bloqueador de los canales de sodio . Los canales de sodio juegan un papel crucial en la generación y propagación de los potenciales de acción en las neuronas, y su bloqueo puede ayudar a controlar las convulsiones.
Inhibidores de la GABA-transaminasa
Las semicarbazonas también son inhibidores de la GABA-transaminasa . La GABA-transaminasa es una enzima que descompone el neurotransmisor GABA, y su inhibición puede aumentar los niveles de GABA en el cerebro, lo que puede ayudar a controlar las convulsiones.
Pantallas de Choque Químico
Otras semicarbazonas han demostrado actividad en varias pantallas de choque químico, como la pentylenetetrazol subcutánea, la estricnina subcutánea, la picrotoxina subcutánea y la bicculine subcutánea .
Farmacocinética y Metabolismo
La farmacocinética, el balance de masa, la distribución tisular y el metabolismo de la semicarbazona de 4-(4-Fluorofenoxi)benzaldehído se han investigado en ratas . El compuesto mostró una farmacocinética multiexponencial en el plasma de rata con una fase de distribución extensa .
Distribución Tisular
El compuesto se distribuyó ampliamente en todos los tejidos, siendo los tejidos grasos y las glándulas secretoras los que contenían la mayor radioactividad . La eliminación de la radioactividad de los tejidos tuvo una vida media estimada de 14 días .
Mecanismo De Acción
Target of Action
The primary target of 4-(4-Fluorophenoxy)benzaldehyde semicarbazone is the sodium channels in the nervous system . Sodium channels play a crucial role in the generation and propagation of action potentials in neurons, making them a key target for anticonvulsant drugs .
Mode of Action
4-(4-Fluorophenoxy)benzaldehyde semicarbazone acts as a potent sodium channel blocker . By blocking these channels, the compound inhibits the rapid, repetitive firing of neurons, which is a characteristic feature of seizures . This action helps to stabilize the threshold against hyperexcitability and minimize the spread of seizure activity in the brain .
Biochemical Pathways
This suggests that the intact molecule is responsible for the observed effects .
Pharmacokinetics
One study found that most of the drug was converted into one metabolite in rats after oral dosing .
Result of Action
The result of 4-(4-Fluorophenoxy)benzaldehyde semicarbazone’s action is a significant reduction in seizure activity. The compound has been found to offer excellent protection in the rat oral maximal electroshock (MES) screen, a common model used to evaluate the efficacy of anticonvulsant drugs .
Safety and Hazards
The compound is classified as Acute Tox. 4 Oral - Eye Dam. 1 according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . The compound’s hazard statements are H302 - H318 . Precautionary statements include P264 - P270 - P280 - P301 + P312 - P305 + P351 + P338 - P501 .
Direcciones Futuras
4-(4-Fluorophenoxy)benzaldehyde semicarbazone was discovered as a lead molecule and is being developed as a potent antiepileptic drug . It has a protective index (PI = TD50/ED50) higher than carbamazepine (PI 101), phenytoin (> 315), and valproate (PI 2.17) . The compound’s future directions are likely to involve further investigation of its anticonvulsant properties and potential development as an antiepileptic drug .
Propiedades
IUPAC Name |
[(E)-[4-(4-fluorophenoxy)phenyl]methylideneamino]urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12FN3O2/c15-11-3-7-13(8-4-11)20-12-5-1-10(2-6-12)9-17-18-14(16)19/h1-9H,(H3,16,18,19)/b17-9+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHUUDVZSPFRUSK-RQZCQDPDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=NNC(=O)N)OC2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=N/NC(=O)N)OC2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12FN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
181144-66-1 | |
| Record name | CO-102862 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0181144661 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | CO-102862 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0KN11H90GF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 4-(4-Fluorophenoxy)benzaldehyde semicarbazone exert its anticonvulsant effects?
A1: While the precise mechanism of action remains under investigation, research suggests that 4-(4-Fluorophenoxy)benzaldehyde semicarbazone may exert its anticonvulsant effects through interaction with ion channels. Specifically, studies point towards potential effects on both calcium and sodium channels, impacting neuronal excitability. [5] Further research is necessary to fully elucidate the specific interactions and downstream consequences of this compound on these channels.
Q2: What is known about the metabolism of 4-(4-Fluorophenoxy)benzaldehyde semicarbazone in vivo?
A2: Studies in rats have shown that 4-(4-Fluorophenoxy)benzaldehyde semicarbazone undergoes extensive metabolism, primarily in the liver. [1, 3] The major metabolite identified is the corresponding carboxylic acid, formed through oxidation of the semicarbazone moiety. [3] This metabolite has been detected in plasma, urine, and bile, indicating its role in the compound's elimination. [3] Notably, the major metabolite lacks anticonvulsant activity, suggesting the intact parent compound is responsible for the observed therapeutic effects. [1]
Q3: How does the structure of 4-(4-Fluorophenoxy)benzaldehyde semicarbazone relate to its anticonvulsant activity?
A3: Research suggests that specific structural features of 4-(4-Fluorophenoxy)benzaldehyde semicarbazone are crucial for its anticonvulsant activity. The presence of an aryl binding site with an aryl/alkyl hydrophobic group, a hydrogen bonding domain, and an electron donor group are considered key elements. [4] These structural characteristics likely contribute to the compound's interaction with its molecular target, potentially influencing its binding affinity and overall efficacy.
Q4: Are there any potential concerns regarding the safety and toxicity of 4-(4-Fluorophenoxy)benzaldehyde semicarbazone?
A4: While 4-(4-Fluorophenoxy)benzaldehyde semicarbazone has shown promise as an anticonvulsant, further research is needed to fully evaluate its safety and toxicity profile. Studies are necessary to assess potential long-term effects, determine a safe therapeutic window, and identify any potential adverse effects associated with its use.
Q5: What analytical techniques have been employed to study 4-(4-Fluorophenoxy)benzaldehyde semicarbazone?
A5: Various analytical methods have been utilized to characterize and quantify 4-(4-Fluorophenoxy)benzaldehyde semicarbazone and its metabolites. Mass spectrometry played a crucial role in identifying the major metabolite, confirming its structure as 1-[4-(4-fluoro-phenoxy)benzoyl]semicarbazide. [1] Radiolabeling studies using [(14)C]Co 102862 have been employed to investigate the compound's pharmacokinetics, tissue distribution, and excretion patterns in rats. [3] These studies provide valuable insights into the compound's behavior in vivo.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



